molecular formula C29H24FO3P B8228196 Ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate

Ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate

Cat. No.: B8228196
M. Wt: 470.5 g/mol
InChI Key: IGYKJJNBPIVLIR-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate is a complex organic compound that features a combination of fluorophenyl, oxo, and triphenylphosphanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate typically involves the reaction of ethyl acetoacetate with triphenylphosphine and 3-fluorobenzaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the formation of a phosphonium ylide intermediate, which then undergoes a Wittig reaction to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenylphosphoranylidene)propanoate, while reduction may produce ethyl 3-(3-fluorophenyl)-3-hydroxy-2-(triphenylphosphoranylidene)propanoate.

Scientific Research Applications

Ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Wittig reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphanylidene group can act as a nucleophile, participating in various biochemical pathways. The fluorophenyl group may enhance the compound’s binding affinity to specific targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (triphenylphosphoranylidene)acetate
  • (Triphenylphosphoranylidene)acetonitrile

Uniqueness

Ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

ethyl 3-(3-fluorophenyl)-3-oxo-2-(triphenyl-λ5-phosphanylidene)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24FO3P/c1-2-33-29(32)28(27(31)22-13-12-14-23(30)21-22)34(24-15-6-3-7-16-24,25-17-8-4-9-18-25)26-19-10-5-11-20-26/h3-21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYKJJNBPIVLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24FO3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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